molecular formula C11H18O2 B15263202 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde

1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde

Cat. No.: B15263202
M. Wt: 182.26 g/mol
InChI Key: JUFJGTWZMJETPP-UHFFFAOYSA-N
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Description

1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde is an organooxygen compound featuring a cyclopentane ring substituted with an aldehyde group at position 1 and an oxolane (tetrahydrofuran) ring attached via a methylene bridge. This structure confers unique physicochemical properties, including moderate polarity due to the oxygen-rich oxolane moiety and reactivity from the aldehyde functional group.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h9-10H,1-8H2

InChI Key

JUFJGTWZMJETPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2CCCO2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with oxolan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclopentane-1-carbaldehyde as a starting material, which is then reacted with oxolan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the oxolan-2-ylmethyl group can interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde C₁₁H₁₆O₂ Aldehyde, oxolane Cyclopentane + aldehyde + oxolane substituent
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde C₁₁H₁₈O₂ Aldehyde, hydroxyl, methyl Cyclopentane + aldehyde + hydroxyalkyl chain
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O Ketone, cyclopentylidene Cyclopentanone fused with two cyclopentene rings

Key Observations :

  • The aldehyde group in the target compound is more reactive than the ketone in 2,5-Di(cyclopentylidene)cyclopentan-1-one (), making it prone to nucleophilic additions or oxidations.
  • The methyl substituent in the compound may reduce steric hindrance compared to the bulkier oxolane group in the target compound, affecting reaction kinetics .

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